molecular formula C21H23NO4S B557517 Fmoc-L-beta-homomethionine CAS No. 266359-48-2

Fmoc-L-beta-homomethionine

Cat. No. B557517
M. Wt: 385,48 g/mole
InChI Key: XYWOGXWKXWWADY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homomethionine is a chemical compound with the molecular formula C21H23NO4S and a molecular weight of 385.48 . It appears as a white or yellow-brown solid . It is used in peptide and solid-phase synthesis, serving as a building block for peptide synthesis .


Synthesis Analysis

Fmoc-L-beta-homomethionine is used as a building block for peptide synthesis . It is part of the category of unusual amino acids and is used in the creation of β-Homoamino acid and β-homomethionine .


Molecular Structure Analysis

The molecular structure of Fmoc-L-beta-homomethionine is represented by the formula C21H23NO4S . It has a molecular weight of 385.48 .


Chemical Reactions Analysis

While specific chemical reactions involving Fmoc-L-beta-homomethionine are not detailed in the search results, it is known to be used in peptide and solid-phase synthesis .


Physical And Chemical Properties Analysis

Fmoc-L-beta-homomethionine is a white or yellow-brown solid . It has a molecular weight of 385.48 and a molecular formula of C21H23NO4S . It has a boiling point of 616.7°C at 760 mmHg . It should be stored at temperatures between 0 - 8 °C .

Scientific Research Applications

  • Self-Assembly and Hydrogel Formation

    • Field : Material Science
    • Application Summary : Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been found to self-assemble and form hydrogels in aqueous media . These hydrogels are formed through the creation of supramolecular nanostructures and their three-dimensional networks .
    • Methods : The study involved the introduction of methyl groups onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine, which influenced the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
    • Results : The position and number of methyl groups introduced had a marked influence on the morphology of the supramolecular nanostructure and the hydrogel formation ability .
  • Biomedical Applications

    • Field : Biomedicine
    • Application Summary : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Methods : The study involved the synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
    • Results : Only the Fmoc-derivatives of series K retained their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Chemical Peptide Synthesis
    • Field : Organic Chemistry
    • Application Summary : The 9-Fluorenylmethoxycarbonyl (Fmoc) group is used in chemical peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
    • Methods : The Fmoc group is used as a temporary protecting group for the Na-group of an activated incoming amino acid during peptide synthesis . The C-terminus of the receiving amino acid to be acylated also needs to be protected for liquid-phase peptide synthesis (LPPS) or anchored to a solid support as in solid-phase peptide synthesis (SPPS) .
    • Results : The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
  • Drug Development
    • Field : Pharmacology
    • Application Summary : Fmoc-derivatized peptides have been used in drug development . For example, the toxicity, antiproliferative, proapoptotic, and antimigratory activity of COX-2 inhibitor (celecoxib—CXB) and/or PPARγ agonist (Fmoc-L-Leucine—FL) was examined in vitro on temozolomide resistant U-118 MG glioma cell line .
    • Methods : The study involved the examination of the effects of COX-2 inhibitor (celecoxib—CXB) and/or PPARγ agonist (Fmoc-L-Leucine—FL) on a temozolomide resistant U-118 MG glioma cell line .
    • Results : The study provided valuable insights into the potential use of these compounds in drug development, particularly for the treatment of glioma .

Safety And Hazards

Fmoc-L-beta-homomethionine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised not to induce vomiting and to seek immediate medical attention .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOGXWKXWWADY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-beta-homomethionine

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